molecular formula C12H20N2O2 B1344051 Tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate CAS No. 256411-39-9

Tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate

Cat. No. B1344051
M. Wt: 224.3 g/mol
InChI Key: LARQASBBVGBMDA-UHFFFAOYSA-N
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Patent
US07910588B2

Procedure details

Add trifluoroacetic acid (23 mL, 34.7 g, 304 mmol) to 4-cyanomethylpiperidine-1-carboxylic acid t-butyl ester (5.43 g, 24.21 mmol) in DCM (25 mL) and stir at room temperature for 18 hr. Remove the solvent in vacuo and dissolve in methanol (50 mL) and pour onto an SCX-2 column. Elute with 2 M ammonia in methanol and evaporate the eluent to give piperidin-4-ylacetonitrile as an oil which solidifies on standing (2.78 g, 92%). MS (m/z): 125.1 (M+1).
Quantity
23 mL
Type
reactant
Reaction Step One
Quantity
5.43 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
FC(F)(F)C(O)=O.C(OC([N:15]1[CH2:20][CH2:19][CH:18]([CH2:21][C:22]#[N:23])[CH2:17][CH2:16]1)=O)(C)(C)C>C(Cl)Cl>[NH:15]1[CH2:20][CH2:19][CH:18]([CH2:21][C:22]#[N:23])[CH2:17][CH2:16]1

Inputs

Step One
Name
Quantity
23 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
5.43 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)CC#N
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir at room temperature for 18 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Remove the solvent in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
dissolve in methanol (50 mL)
ADDITION
Type
ADDITION
Details
pour onto an SCX-2 column
WASH
Type
WASH
Details
Elute with 2 M ammonia in methanol
CUSTOM
Type
CUSTOM
Details
evaporate the eluent

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
N1CCC(CC1)CC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.